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Compound of Interest

Compound Name:
3,5-Dibromo-1-tetradecyl-1H-

1,2,4-triazole

CAS No.: 1240572-65-9

Cat. No.: B2487890

Get Quote

A Dual-Mechanistic Approach to Antimicrobial and
Antifungal Design
Executive Summary
This technical guide analyzes the medicinal chemistry of long-chain alkylated bromotriazoles, a

specialized class of amphiphilic heterocycles. These compounds bridge the gap between

cationic surfactants (membrane disruptors) and azole pharmacophores (enzymatic inhibitors).

By integrating a lipophilic alkyl tail (C8–C16) with a halogenated triazole head group,

researchers can exploit two synergistic mechanisms: the "sigma-hole" effect of bromine for

specific protein binding and the "cutoff effect" of alkyl chains for membrane permeabilization.

The Chemical Architecture: Design Rationale
The efficacy of long-chain alkylated bromotriazoles rests on a precise molecular balance

between hydrophobicity and electronic specificity.

1.1 The Amphiphilic Scaffold
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The molecule is bipartite:

The Head (Polar/Reactive): A 1,2,3-triazole ring substituted with a bromine atom.[1][2] The

triazole serves as a bioisostere for amide bonds and coordinates with heme iron in fungal

CYP51. The bromine atom introduces a

-hole—a region of positive electrostatic potential on the halogen's tip—facilitating halogen
bonding with nucleophilic residues (e.g., carbonyl oxygens) in target proteins.

The Tail (Hydrophobic): A long alkyl chain (typically

to

). This domain drives the molecule's partitioning into the lipid bilayer of microbial cell
membranes.

1.2 Why Bromine?
Unlike chlorine or fluorine, bromine offers an optimal balance of lipophilicity (LogP) and

polarizability.

Halogen Bonding: The C–Br bond is highly directional. In the context of enzyme inhibition

(e.g., Lanosterol 14

-demethylase), the bromine can anchor the inhibitor in the active site more effectively than a
hydrogen atom.

Metabolic Stability: Aryl/heteroaryl bromides block metabolic oxidation at the substituted

position, prolonging half-life.

Synthetic Pathways[1][3]
The most robust route to these scaffolds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC), often referred to as "Click Chemistry." This pathway ensures complete

regioselectivity for the 1,4-disubstituted isomer.

2.1 Regioselective Synthesis Workflow
The synthesis typically proceeds via two strategies:
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Direct Cycloaddition: Reaction of a long-chain alkyl azide with a bromoalkyne.

Post-Cyclization Halogenation: Cycloaddition of an alkyl azide with a terminal alkyne,

followed by electrophilic bromination (e.g., using NBS).

Critical Consideration: Direct use of 1-bromoalkynes in CuAAC can sometimes lead to

debromination or homocoupling. The use of stabilizing ligands (e.g., TBTA) is recommended.
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Figure 1: Synthetic workflow for generating alkylated bromotriazoles via CuAAC and post-

synthetic modification.

SAR Analysis: The Biological Interface
The activity of these compounds is not linear; it follows a parabolic relationship known as the

cutoff effect.

3.1 The Alkyl Chain "Cutoff Effect"
Quantitative data analysis consistently reveals that biological activity peaks at specific chain

lengths.
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Alkyl Chain
Length

LogP (Approx)
Antimicrobial
Activity (MIC)

Solubility
Dominant
Mechanism

Short (C4 - C8) < 3.0 Low / Inactive High

Weak membrane

insertion;

insufficient

hydrophobicity.

Medium (C10 -

C12)
4.0 - 5.5

Optimal

(Antibacterial)
Moderate

Perfect balance:

disrupts lipid

bilayer without

aggregating.

Long (C14) ~ 6.5
Optimal

(Antifungal)
Low

Deep membrane

penetration;

targets fungal

sterols.

Very Long

(C16+)
> 7.5 Diminished Very Low

"Cutoff effect":

Self-aggregation

(micelles)

prevents

interaction with

single cells.

Key Insight: For Staphylococcus aureus (Gram-positive), the C12 homolog is typically the most

potent (MIC < 2 µg/mL). For Candida albicans, the C14 homolog often dominates due to the

thicker fungal cell wall and ergosterol composition.

3.2 The Bromine Substituent Effect
Replacing the hydrogen at the C4/C5 position with bromine typically results in a 2-4 fold

decrease in MIC (increased potency).

Mechanism: The bromine atom enhances the lipophilicity of the head group, facilitating the

initial adsorption of the cationic/polar triazole onto the negatively charged bacterial surface.

Electronic Effect: The electron-withdrawing nature of Br lowers the pKa of the triazole

protons (if any remain on the ring) or adjacent methylene protons, potentially altering
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hydrogen bonding capability.

Mechanism of Action (MOA)
These compounds operate via a "Search and Destroy" dual mechanism.

Membrane Lysis (Fast Kinetic): The alkyl tail inserts into the lipid bilayer. The polar

bromotriazole head group stays at the interface, causing lateral expansion and pore

formation. This leads to leakage of intracellular ions (

) and cell death.

Enzymatic Inhibition (Slow Kinetic): If the molecule penetrates the cytoplasm, the triazole

nitrogen (N3) binds to the heme iron of CYP51 (lanosterol 14

-demethylase), halting ergosterol biosynthesis. The bromine atom stabilizes this complex via
halogen bonding with the enzyme pocket.
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Figure 2: Dual mechanism of action: Membrane disruption and enzymatic inhibition.

Experimental Protocols
5.1 Protocol: Synthesis of 4-Bromo-1-dodecyl-1,2,3-triazole
Rationale: This protocol uses the post-cyclization bromination route for higher yield and safety.

Azide Formation: Dissolve 1-bromododecane (10 mmol) in DMF (20 mL). Add Sodium Azide

(15 mmol). Stir at 60°C for 4 hours. Extract with diethyl ether. Caution: Azides are potentially

explosive; keep low concentration.
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Click Reaction: To the crude azide, add phenylacetylene (or TMS-acetylene for unsubstituted

core) (10 mmol),

(1 mmol), and Sodium Ascorbate (2 mmol) in

-BuOH:

(1:1). Stir at RT for 12h.

Bromination: Isolate the triazole. Dissolve in

. Add N-Bromosuccinimide (NBS, 1.2 eq) and catalytic AIBN. Reflux for 2 hours.

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

5.2 Protocol: MIC Determination (Broth Microdilution)
Rationale: Standardized CLSI method for reproducibility.

Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-

well plates. Final concentrations: 64 to 0.125 µg/mL.

Inoculation: Add

CFU/mL of bacterial suspension (S. aureus ATCC 29213).

Incubation: 37°C for 18-24 hours.

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Validation: Use Fluconazole and Vancomycin as positive controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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